molecular formula C10H14FN3 B2886875 1-(5-Fluoropyridin-2-yl)-1,4-diazepane CAS No. 943637-17-0

1-(5-Fluoropyridin-2-yl)-1,4-diazepane

Cat. No. B2886875
M. Wt: 195.241
InChI Key: FUGBLZXIHIQYMV-UHFFFAOYSA-N
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Description

The compound “1-(5-Fluoropyridin-2-yl)ethanone” is related to your query . It has a molecular weight of 139.13 and its IUPAC name is 1-(5-fluoro-2-pyridinyl)ethanone .


Synthesis Analysis

A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The compound “(Z)-1-(((4-fluoropyridine-2yl)amino)methylene)naphthalen-2(1H)-one” has a similar structure to your query . It was obtained by the condensation between 2-hydroxy-1-naphthaldehyde and 2-amino-5-fluoropyridine . The study also analyzed supramolecular dimers via the C(sp2)–H⋯F hydrogen bonding by DFT calculations .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(5-Fluoropyridin-2-yl)-1,4-diazepane” are not available, substituted pyridines with diverse functional groups are known to be important structural motifs found in numerous bioactive molecules .


Physical And Chemical Properties Analysis

The compound “1-(5-Fluoropyridin-2-yl)ethanone” has a molecular weight of 139.13 g/mol, a topological polar surface area of 30 Ų, and a complexity of 138 .

Scientific Research Applications

Organic Synthesis and Fluorination Techniques

Fluorinated 4H-1,3-diazepines, including compounds similar to "1-(5-Fluoropyridin-2-yl)-1,4-diazepane," have been synthesized from azirines and difluorocarbene, demonstrating the versatility of fluorinated diazepines in organic synthesis (Novikov, Amer, & Khlebnikov, 2006). Similarly, the synthesis of 1,4-diazepin-5-ones under microwave irradiation showcases efficient access to diazepane derivatives, highlighting innovative synthesis techniques in the field (Wlodarczyk, Gilleron, Millet, Houssin, & Hénichart, 2007).

Structural Studies

Regiospecific synthesis and structural studies of diazepin-4-ones reveal the structural characteristics and chemical behavior of fluoro-substituted diazepines, emphasizing their importance in understanding molecular interactions and properties (Alonso et al., 2020).

Heterocyclic Compound Synthesis

The development of N-F fluorinating agents and their applications in the synthesis of fluorinated organic compounds, including diazepines, illustrates the evolving landscape of fluorination chemistry and its significance in creating compounds with potential pharmaceutical applications (Umemoto, Yang, & Hammond, 2021).

Novel Synthetic Routes

The concise synthesis of ω-fluoroalkylated ketoesters as building blocks for the synthesis of fluoroalkyl substituted diaza-3-one heterocycles demonstrates innovative approaches to designing and synthesizing complex heterocyclic frameworks, further expanding the utility of fluorinated compounds in synthetic chemistry (Wan et al., 2009).

Fluorescence and Spectral Characterization

BODIPY dyes, based on fluorinated heterocyclic structures, have found extensive use in various applications due to their excellent fluorescent properties. The synthesis and postfunctionalization of BODIPY dyes highlight the integration of fluorinated diazepine structures into complex molecular scaffolds for advanced material and biological applications (Boens, Verbelen, Ortiz, Jiao, & Dehaen, 2019).

Safety And Hazards

The safety information for “1-(5-Fluoropyridin-2-yl)ethanone” indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H315-H319-H335 and the precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

While specific future directions for “1-(5-Fluoropyridin-2-yl)-1,4-diazepane” are not available, the compound “[1-(5-fluoropyridin-2-yl)cyclopropyl]methanamine” might be of interest . It has a molecular weight of 166.2 and is stored at room temperature .

properties

IUPAC Name

1-(5-fluoropyridin-2-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGBLZXIHIQYMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoropyridin-2-yl)-1,4-diazepane

CAS RN

943637-17-0
Record name 1-(5-fluoropyridin-2-yl)-1,4-diazepane
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